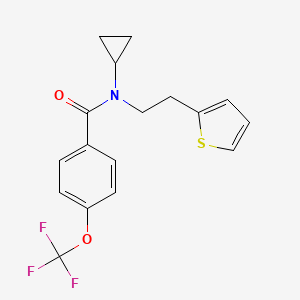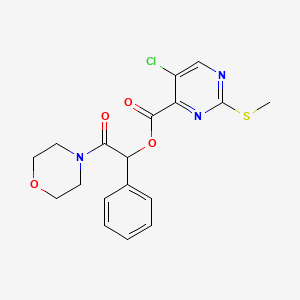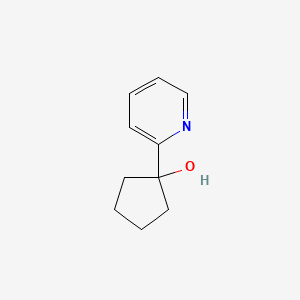![molecular formula C16H21N3O3S B2985949 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-37-3](/img/no-structure.png)
7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
Quinazolinones are used as fluorescent probes due to their excellent biocompatibility, low toxicity, and high efficiency. They are promising candidates for biological imaging reagents and luminescent materials .
Antifungal Agents
Quinazolinone derivatives have been identified to possess antifungal activities. They are used in the field of pesticides and medicine for their ability to inhibit fungal growth .
Anticancer Agents
These compounds have diverse pharmacological activities, including anticancer properties. They are researched for their potential in cancer treatment due to their ability to target various cancer pathways .
Immunomodulatory Effects
Quinazolinones have immunotropic activities, meaning they can modulate the immune system, which is beneficial in treating various immune-related disorders .
Cardiovascular Applications
They exhibit hypolipidemic (lipid-lowering), antiplatelet, and hypotensive (blood pressure-lowering) activities, making them candidates for cardiovascular disease treatment .
Antimicrobial Agents
These derivatives also show antimicrobial properties against a range of microorganisms, which is crucial in developing new antibiotics and antiseptics .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one' involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with diethyl malonate to form 2,4-dichloro-5-nitrobenzoic acid diethyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid. The next step involves the reaction of this compound with thionyl chloride to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride. This compound is then reacted with 3-(diethylamino)propylamine to form the final product, '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "diethyl malonate", "2-amino-4,5-dimethoxybenzoic acid", "thionyl chloride", "3-(diethylamino)propylamine" ], "Reaction": [ "Reaction 1: 2,4-dichloro-5-nitrobenzoic acid + diethyl malonate → 2,4-dichloro-5-nitrobenzoic acid diethyl ester", "Reaction 2: 2,4-dichloro-5-nitrobenzoic acid diethyl ester + 2-amino-4,5-dimethoxybenzoic acid → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid", "Reaction 3: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid + thionyl chloride → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride", "Reaction 4: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride + 3-(diethylamino)propylamine → '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'" ] } | |
CAS-Nummer |
689228-37-3 |
Molekularformel |
C16H21N3O3S |
Molekulargewicht |
335.42 |
IUPAC-Name |
7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23) |
InChI-Schlüssel |
LLHJKQGRPATCQX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)



![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)


![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)